![molecular formula C12H16ClNO2 B3952098 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B3952098.png)
2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide
Overview
Description
2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide is a chemical compound with a molecular formula of C11H16ClNO It is characterized by the presence of a chlorophenyl group, a methoxypropan-2-yl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with 1-methoxypropan-2-ylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, including a specific temperature range and reaction time, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)methylamine
- 1-(4-chlorophenyl)ethylamine
Uniqueness
2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a chlorophenyl group, an acetamide moiety, and a methoxypropan-2-yl substituent, which contribute to its unique pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various compounds for their in vitro antimicrobial activity using the tube dilution technique. The results showed that certain derivatives displayed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
Compound | Antimicrobial Activity | Comparison Standard |
---|---|---|
3 | Significant | Ciprofloxacin |
8 | Significant | Fluconazole |
11 | Moderate | - |
12 | Moderate | - |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for anticancer activity. The MTT assay was employed to assess cell viability against various cancer cell lines. Results indicated that while some derivatives showed promising anticancer effects, they were generally less potent than established chemotherapeutic agents such as 5-fluorouracil .
Compound | IC50 (µM) | Comparison Standard |
---|---|---|
5 | 25 | 5-Fluorouracil |
7 | 30 | Tomudex |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate pathways critical for microbial survival or cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives demonstrated that compounds with the chlorophenyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing antimicrobial efficacy .
- Anticancer Screening : In another investigation, derivatives were tested against various cancer cell lines, revealing that modifications in the methoxy group significantly influenced cytotoxicity levels. Compound 5 was noted for its selective toxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(8-16-2)14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUGTXTOFUKQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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